(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, substituted with a methoxyphenyl and a methylphenyl group. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with 3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.
Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. Its methoxy and methyl groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C18H15NO3S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO3S/c1-12-3-7-14(8-4-12)19-17(20)16(23-18(19)21)11-13-5-9-15(22-2)10-6-13/h3-11H,1-2H3/b16-11- |
InChI Key |
NOBIKRMHAAKCIX-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O |
Origin of Product |
United States |
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